molecular formula C15H20F3N3 B13203209 1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine

1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine

Cat. No.: B13203209
M. Wt: 299.33 g/mol
InChI Key: FZHXZRRDTMITTL-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine is a complex organic compound with a unique structure that includes a trifluoromethyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may influence signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine is unique due to its specific structure, which includes a trifluoromethyl group and a piperazine ring

Properties

Molecular Formula

C15H20F3N3

Molecular Weight

299.33 g/mol

IUPAC Name

2-piperazin-1-yl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

InChI

InChI=1S/C15H20F3N3/c16-15(17,18)12-10-14(21-8-6-19-7-9-21)20-13-5-3-1-2-4-11(12)13/h10,19H,1-9H2

InChI Key

FZHXZRRDTMITTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(C=C2C(F)(F)F)N3CCNCC3

Origin of Product

United States

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